molecular formula C9H9N3O2 B1619874 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 909858-38-4

3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1619874
CAS No.: 909858-38-4
M. Wt: 191.19 g/mol
InChI Key: ABCWEWNWAYDITM-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid is an organic compound that features both pyrrole and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with hydrazine derivatives to form the pyrazole ring. This is followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid
  • 2-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

3-(1-Methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to its dual aromatic ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-12-4-2-3-8(12)6-5-7(9(13)14)11-10-6/h2-5H,1H3,(H,10,11)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCWEWNWAYDITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349400
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909858-38-4
Record name 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxylic acid

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